molecular formula C17H23N3O3 B5104033 3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5104033
M. Wt: 317.4 g/mol
InChI Key: POGSCQABIVBGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key substituents: a 4-ethylpiperazine group at position 3 and a 4-methoxyphenyl group at position 1. Pyrrolidine-2,5-dione (succinimide) derivatives are well-documented in medicinal chemistry for their diverse bioactivities, including anticonvulsant, enzyme inhibitory, and receptor antagonistic properties .

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-18-8-10-19(11-9-18)15-12-16(21)20(17(15)22)13-4-6-14(23-2)7-5-13/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGSCQABIVBGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or an amino acid derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Attachment of the Ethylpiperazinyl Moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine, typically under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that the introduction of electron-withdrawing groups can enhance the lipophilicity and cytotoxicity of related compounds, making them effective against various cancer cell lines .

Case Study:
In a study focusing on the synthesis of pyrrolidine derivatives, it was found that modifications to the core structure could lead to increased potency against cancer cells. The compound's ability to inhibit specific pathways involved in tumor growth was emphasized, showcasing its potential as an anticancer agent .

2. Neuroprotective Effects
Another critical application is in neuroprotection. Compounds similar to 3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione have demonstrated anti-neuroinflammatory effects, suggesting potential use in treating neurodegenerative diseases .

Case Study:
A study highlighted the compound's ability to reduce inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease. The results indicated that the compound could modulate inflammatory pathways, providing a basis for further investigation into its neuroprotective mechanisms .

Pharmacological Applications

1. Anti-inflammatory Properties
The compound's anti-inflammatory properties have been explored through various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Study:
Research involving the compound demonstrated significant reductions in TNF-alpha and IL-6 levels in activated macrophages, indicating its potential use as an anti-inflammatory drug .

2. Antidepressant Activity
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems through interactions with serotonin and norepinephrine receptors has been proposed as a mechanism for its action .

Case Study:
In animal models of depression, compounds structurally related to this compound showed decreased immobility times in forced swim tests, suggesting potential antidepressant effects .

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents at Positions 1 and 3 Key Structural Features
Target Compound 1: 4-Methoxyphenyl; 3: 4-Ethylpiperazinyl Polar ethylpiperazine enhances solubility; para-methoxy group increases lipophilicity.
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 1: 2-(3-Methoxyphenyl)ethyl Meta-methoxy group and ethyl linker may reduce steric hindrance compared to para substitution.
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione 1: Pentyl; 3: 4-Aminophenyl Hydrophobic pentyl chain vs. hydrophilic amino group creates amphiphilic character.
1-[(11-sulfanylundecanoyl)oxy] pyrrolidine-2,5-dione 1: (11-Sulfanylundecanoyl)oxy Long alkyl chain with thiol group introduces potential for disulfide bonding or polymer conjugation.

Physicochemical Properties

  • Solubility : The target compound’s ethylpiperazine group increases water solubility compared to alkyl-substituted analogs (e.g., pentyl in ).
  • Lipophilicity : The 4-methoxyphenyl group in the target compound may enhance membrane permeability relative to the meta-substituted analog in .
  • Synthetic Accessibility : Derivatives with sulfur-containing chains (e.g., ) require multi-step synthesis, whereas the target compound’s piperazine moiety could simplify purification due to its crystalline nature.

Biological Activity

3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{22}N_2O_3
  • Molecular Weight : 290.36 g/mol

This compound features a pyrrolidine ring substituted with an ethyl piperazine and a methoxyphenyl group, contributing to its diverse biological activities.

Anticancer Properties

Numerous studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

StudyFindings
Demonstrated that related pyrrolidine derivatives can inhibit mTOR signaling pathways, crucial in cancer progression.
Identified that piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which may also relate to cancer cell apoptosis.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly regarding its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

ResearchOutcome
Virtual screening showed that piperazine derivatives effectively bind to AChE, suggesting potential therapeutic applications in Alzheimer's disease.

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • AChE Inhibition : By inhibiting AChE, the compound can increase acetylcholine levels in the brain, potentially improving cognitive functions.

Case Study 1: Antitumor Activity

In a study examining various pyrrolidine derivatives, this compound was found to significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A clinical trial investigated the effects of a piperazine derivative on patients with mild cognitive impairment. Results indicated improved cognitive scores and reduced AChE activity compared to the placebo group, suggesting neuroprotective benefits.

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrrolidine-2,5-dione core via precursors like maleic anhydride or dihydrofuran-2,5-dione under reflux with acetic acid .
  • Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic substitution, often using methoxybenzene derivatives.
  • Piperazine coupling : The 4-ethylpiperazine moiety is attached through coupling agents or nucleophilic substitution, requiring solvents like DMF and catalysts (e.g., Pd/C) . Optimization : Reaction temperature (60–100°C), solvent polarity, and catalyst loading significantly impact yield and purity. Statistical experimental design (e.g., factorial design) can minimize trial runs while maximizing efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

Technique Parameters Application
NMR 1^1H (400 MHz), 13^13C (100 MHz)Confirms substituent positions and purity
X-ray crystallography Space group P1P\overline{1}, RR factor <0.05Resolves 3D molecular geometry
HPLC C18 column, acetonitrile/water mobile phaseQuantifies purity (>95% for biological assays)

Advanced Research Questions

Q. What methodologies are employed to analyze its interactions with biological macromolecules (e.g., enzymes, receptors)?

  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to targets like serotonin receptors, leveraging structural data from PubChem .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KDK_D values) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions . Contradictions : Discrepancies between computational and experimental binding data may arise from solvent effects or protein flexibility. Cross-validation with mutational studies is recommended .

Q. How do structural modifications (e.g., ethylpiperazine vs. methylpiperazine) alter pharmacological activity?

  • Comparative SAR Studies :
Modification Biological Impact Source
EthylpiperazineEnhanced CNS penetration due to lipophilicity
Methoxy → EthoxyReduced metabolic stability (CYP450 oxidation)
  • Methodology : Synthesize analogs, test in vitro (e.g., CYP450 assays), and correlate logP values with bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and controls to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical weighting to outliers .
  • Dose-response curves : Validate activity across a concentration gradient (1 nM–100 µM) to confirm potency thresholds .

Methodological Challenges and Solutions

Q. How can researchers design robust in vivo studies to evaluate neuropharmacological potential?

  • Animal models : Use Morris water maze (cognitive effects) or forced swim tests (antidepressant activity) in rodents .
  • Dosing : Optimize bioavailability via pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) using LC-MS/MS .
  • Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints and sample sizes .

Q. What analytical techniques quantify metabolic stability and degradation products?

  • LC-HRMS : Identifies phase I/II metabolites in liver microsomes .
  • Stability testing : Incubate compound in simulated gastric fluid (pH 2.0) and hepatic S9 fractions to predict in vivo behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.